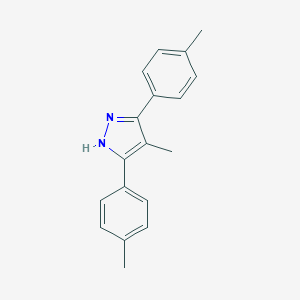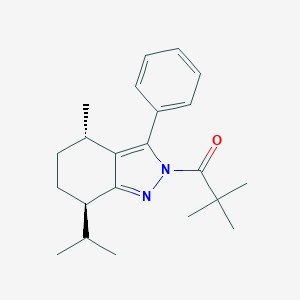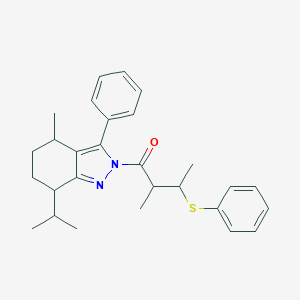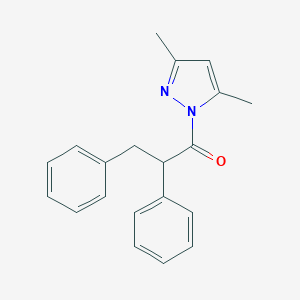
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, also known as MMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBP is a pyrazole-based compound that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is not fully understood. However, studies have suggested that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may act by inhibiting the activity of certain enzymes and signaling pathways in the body. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to exhibit several biochemical and physiological effects. Studies have suggested that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may have neuroprotective effects, reduce oxidative stress, and inhibit the growth of cancer cells. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized using a variety of methods. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is also readily available, and its properties can be easily modified by altering the synthesis conditions. However, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole also has some limitations. It is a relatively new compound, and its properties and potential applications are still being explored. Additionally, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may have some toxicity concerns, which need to be further investigated.
Zukünftige Richtungen
There are several future directions for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole research. One potential direction is the further exploration of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole's potential applications in medicinal chemistry. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has shown promising results in preclinical studies, and further research may lead to the development of novel drugs for the treatment of various diseases. Another potential direction is the development of new synthesis methods for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, which may lead to the production of more efficient and cost-effective compounds. Finally, the investigation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole's potential applications in material science and analytical chemistry may lead to the development of novel materials and analytical tools.
Synthesemethoden
The synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves the reaction of 4-methylphenylhydrazine with 4-methylacetophenone in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole compound. Several methods have been developed for the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, including the use of microwave-assisted synthesis, solvent-free synthesis, and others.
Wissenschaftliche Forschungsanwendungen
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-4-8-15(9-5-12)17-14(3)18(20-19-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCJIVYSZDHDPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B493675.png)

![[6-(3,5-Dimethylpyrazole-1-carbonyl)-3,4-dimethylcyclohex-3-en-1-yl]-(3,5-dimethylpyrazol-1-yl)methanone](/img/structure/B493678.png)


![1-[3-(4-chlorophenyl)acryloyl]-7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493684.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493685.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-1-phenyl-1-butanone](/img/structure/B493686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493691.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylbutyl}-4-methylbenzenesulfonamide](/img/structure/B493692.png)

![N-[2-benzyl-3-(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493695.png)